Raddeanoside R8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

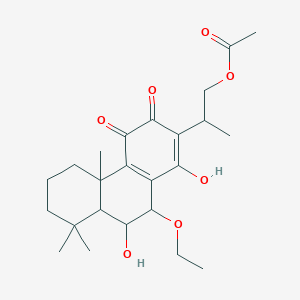

Raddeanoside R8 is a triterpene glycoside compound isolated from the plant Anemone raddeana Regel. It belongs to the class of oleanolic acid glycosides and has the molecular formula C₆₅H₁₀₆O₃₀. This compound is known for its various biological activities, including anti-inflammatory and analgesic properties .

Wissenschaftliche Forschungsanwendungen

Raddeanoside R8 has several scientific research applications:

Chemistry: Used as a reference compound for studying triterpene glycosides and their derivatives.

Biology: Investigated for its biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Medicine: Potential therapeutic agent for treating inflammatory diseases and pain management.

Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Raddeanoside R8 is a saponin that can be isolated from the fresh rhizoma of Anemone raddeana Regel The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that saponins, the class of compounds to which this compound belongs, typically exert their effects by interacting with cell membranes, disrupting their structure, and affecting the function of membrane proteins .

Biochemical Pathways

Saponins are known to interact with various biochemical pathways, often leading to effects such as anti-inflammatory and analgesic activities .

Result of Action

This compound is known to have anti-inflammatory and analgesic effects . It has been used to treat symptoms such as wind and cold symptoms, hand-foot disease and spasms, joint pain, and ulcer pain . .

Biochemische Analyse

Biochemical Properties

Raddeanoside R8 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6), modulating their expression and activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, it affects gene expression by downregulating the expression of cyclin D1, cyclin A, and cyclin B1, which are crucial for cell cycle progression . This compound also impacts cellular metabolism by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . This compound also modulates gene expression by influencing the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Degradation of this compound can occur under extreme conditions such as high temperature and acidic pH . Long-term studies have shown that this compound can exert sustained anti-inflammatory effects, with prolonged inhibition of pro-inflammatory cytokine production and reduced oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, the compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites with altered pharmacological properties . These metabolic pathways influence the bioavailability and efficacy of this compound in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) are involved in the cellular uptake and efflux of this compound . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Raddeanoside R8 is typically isolated from the fresh rhizomes of Anemone raddeana Regel. The extraction process involves several steps:

Extraction: The fresh rhizomes are first dried and then ground into a fine powder. This powder is subjected to extraction using solvents such as methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Anemone raddeana Regel. The process is similar to the laboratory-scale extraction but is optimized for higher yield and efficiency. This includes the use of industrial-grade solvents and large-scale chromatographic systems .

Analyse Chemischer Reaktionen

Types of Reactions

Raddeanoside R8 undergoes several types of chemical reactions, including:

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield oleanolic acid and various sugar moieties.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: The compound can also be reduced to form reduced derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Oleanolic acid and various sugars.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Vergleich Mit ähnlichen Verbindungen

Raddeanoside R8 is compared with other similar triterpene glycosides, such as:

Raddeanoside A: Another triterpene glycoside from Anemone raddeana Regel with similar anti-inflammatory and analgesic properties.

Raddeanoside Ra and Rb: Newly identified triterpene saponins with distinct structural features and biological activities

This compound is unique due to its specific glycosidic structure and the combination of biological activities it exhibits, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

124961-61-1 |

|---|---|

Molekularformel |

C65H106O30 |

Molekulargewicht |

1367.533 |

Herkunft des Produkts |

United States |

Q1: What is the structural characterization of Raddeanoside R8?

A1: this compound is a newly discovered oleanane-type glycoside isolated from the Chinese folk medicine "Zhu jie xian fu," which is derived from the roots of Anemone raddeana REGEL (Ranunculaceae) []. The study describes its structure as 3-O-alpha-L-rhamnopyranosyl-(1----2)-O-beta-D-glucopyranosyl- (1----2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1----4)-O-beta-D-glucopyranosyl-(1----6)-beta-D- glucopyranoside []. Unfortunately, the research paper does not provide the molecular formula, weight, or spectroscopic data for this compound. Further research is needed to elucidate these characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Isopropoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B1179718.png)

![(3aR,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1179732.png)

![4-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179734.png)

![2-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179739.png)